2,2'-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid typically involves the reaction of bis(hydroxymethyl)amino compounds with diacetic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl and amino groups, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential role in biochemical pathways and its interactions with biomolecules. In medicine, it is investigated for its therapeutic properties and potential use in drug development. Additionally, in industry, it is utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to form bonds with various substrates, facilitating chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid include other bis(hydroxymethyl)amino derivatives and diacetic acid derivatives. Examples include 6-amino-2-[bis(carboxymethyl)amino]hexanoic acid and 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}imino)diacetic acid .
Uniqueness: What sets 2,2’-({2-[Bis(hydroxymethyl)amino]-2-oxoethyl}azanediyl)diacetic acid apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and versatility. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Eigenschaften
CAS-Nummer |
65756-67-4 |
---|---|
Molekularformel |
C8H14N2O7 |
Molekulargewicht |
250.21 g/mol |
IUPAC-Name |
2-[[2-[bis(hydroxymethyl)amino]-2-oxoethyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C8H14N2O7/c11-4-10(5-12)6(13)1-9(2-7(14)15)3-8(16)17/h11-12H,1-5H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
OIFFLAZPIAYWGW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N(CO)CO)N(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.